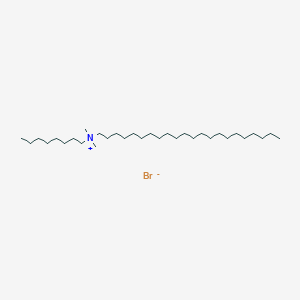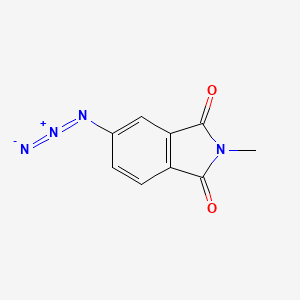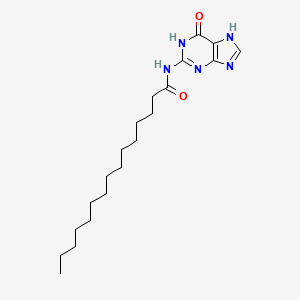![molecular formula C9H15NO3 B12523447 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate CAS No. 831197-08-1](/img/structure/B12523447.png)
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the nucleophilic attack of the nitrogen atom on the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl benzoate
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl propionate
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl butyrate
Uniqueness
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is unique due to its specific ester linkage and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
831197-08-1 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
[2-[(2R)-2-methylpyrrolidin-1-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-7-4-3-5-10(7)9(12)6-13-8(2)11/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
KKNDYNIKAFMZQF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)COC(=O)C |
Canonical SMILES |
CC1CCCN1C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)

![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)

![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)

![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
